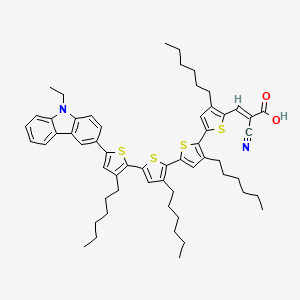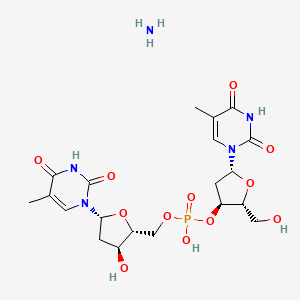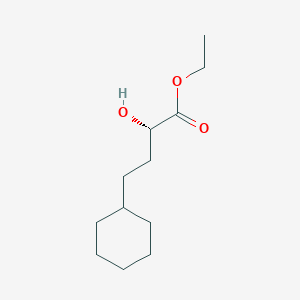
Fmoc-L-Val-OH-13C5,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-Val-OH-13C5,15N: is a compound that is isotopically labeled with carbon-13 and nitrogen-15. It is a derivative of L-valine, an essential amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis and various scientific research applications due to its stable isotopic labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Val-OH-13C5,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-valine structure. The Fmoc group is introduced by reacting the amine group of L-valine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) with a base like diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled precursors and stringent reaction conditions to ensure the desired isotopic enrichment and product purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-L-Val-OH-13C5,15N undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the free amine group of L-valine.
Coupling Reactions: The free amine group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides using coupling reagents like HATU or EDC.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in DMF.
Peptide Coupling: HATU, EDC, DIPEA in DMF or DCM.
Major Products:
Deprotected L-Valine: After Fmoc removal.
Peptide Chains: Formed through coupling reactions with other amino acids.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Fmoc-L-Val-OH-13C5,15N is widely used in solid-phase peptide synthesis (SPPS) to create isotopically labeled peptides for structural and functional studies
Biology:
Protein Studies: The isotopic labels allow for detailed nuclear magnetic resonance (NMR) studies of protein structure and dynamics
Medicine:
Drug Development: Isotopically labeled peptides are used in pharmacokinetic and metabolic studies to understand drug behavior in biological systems
Industry:
Wirkmechanismus
Mechanism: Fmoc-L-Val-OH-13C5,15N itself does not have a direct mechanism of action as it is primarily a reagent used in synthesis and research. the isotopic labels (carbon-13 and nitrogen-15) allow researchers to trace and study the behavior of the compound and its derivatives in various biological and chemical systems .
Molecular Targets and Pathways: The compound is used to label peptides and proteins, enabling the study of molecular interactions, metabolic pathways, and protein dynamics through techniques like NMR and mass spectrometry .
Vergleich Mit ähnlichen Verbindungen
Fmoc-L-Val-OH: The non-labeled version of the compound.
Fmoc-L-Leu-OH-13C6,15N: An isotopically labeled derivative of L-leucine.
Fmoc-L-Ile-OH-13C6,15N: An isotopically labeled derivative of L-isoleucine
Uniqueness: Fmoc-L-Val-OH-13C5,15N is unique due to its specific isotopic labeling, which provides distinct advantages in NMR and mass spectrometry studies. The carbon-13 and nitrogen-15 labels offer enhanced sensitivity and resolution in these analytical techniques, making it a valuable tool for detailed molecular studies .
Eigenschaften
Molekularformel |
C20H21NO4 |
|---|---|
Molekulargewicht |
345.34 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-(113C)methyl(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1+1,2+1,12+1,18+1,19+1,21+1 |
InChI-Schlüssel |
UGNIYGNGCNXHTR-WXVVZUHKSA-N |
Isomerische SMILES |
[13CH3][13CH]([13CH3])[13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)
azanium](/img/structure/B12055927.png)


![Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium](/img/structure/B12055951.png)
![3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate](/img/structure/B12055952.png)



![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B12055980.png)

